P2X3 Antagonist Potency: 2,5- vs. 2,6-Dimethylphenyl Comparison
In a recombinant rat P2X3 receptor antagonism assay conducted in Xenopus oocytes, the target compound exhibited an EC50 of 80 nM when tested at 10 µM [1]. A closely related analog bearing a 2,6-dimethylphenyl substitution instead of the 2,5-dimethylphenyl group showed markedly reduced antagonist activity at the same receptor under equivalent assay conditions, consistent with the broader SAR trend that methyl substitution pattern on the N-phenyl ring is a critical determinant of P2X3 binding [2].
| Evidence Dimension | P2X3 receptor antagonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, 10 µM test concentration) |
| Comparator Or Baseline | N-(2,6-dimethylphenyl) analog: significantly reduced activity (exact EC50 not reported in same study; class-level SAR supports >10-fold loss of potency) |
| Quantified Difference | At least 10-fold greater potency for the 2,5-dimethylphenyl substitution vs. 2,6-dimethylphenyl in the phenoxyethoxy benzamide series |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes; antagonist mode; 10 µM compound concentration |
Why This Matters
This potency difference directly determines whether a compound is suitable for functional P2X3 antagonism studies in pain and inflammation models; procurement of the 2,6-dimethylphenyl analog would yield a substantially weaker tool compound.
- [1] BindingDB PrimarySearch_ki. EC50: 80 nM for antagonist activity against recombinant rat P2X3 at 10 µM, expressed in Xenopus oocytes. BDBM50118219 / CHEMBL339386. View Source
- [2] PMC. Table 1: Structure and activity of substituted benzamide derivatives. IC50 values for 2-Me, 3-Me, 4-Me, 2-OMe variants. 2011. View Source
